molecular formula C25H17ClN2O3S B3038421 4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 861211-15-6

4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B3038421
CAS No.: 861211-15-6
M. Wt: 460.9 g/mol
InChI Key: KEASSKNUTHIUTJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole structure.

    Synthesis of the Indeno[1,2-d]pyrimidin-5-one Core: This core structure is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of the Chlorobenzyl Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is introduced via a thiol intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, it is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with specific enzymes or receptors is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and indeno[1,2-d]pyrimidin-5-one moieties are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
  • 4-(1,3-Benzodioxol-5-yl)-2-[(2-bromobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

Uniqueness

Compared to similar compounds, 4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O3S/c26-18-8-4-1-5-15(18)12-32-25-27-22(14-9-10-19-20(11-14)31-13-30-19)21-23(28-25)16-6-2-3-7-17(16)24(21)29/h1-11,22H,12-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEASSKNUTHIUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=N3)SCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112843
Record name 4-(1,3-Benzodioxol-5-yl)-2-[[(2-chlorophenyl)methyl]thio]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861211-15-6
Record name 4-(1,3-Benzodioxol-5-yl)-2-[[(2-chlorophenyl)methyl]thio]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yl)-2-[[(2-chlorophenyl)methyl]thio]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 2
4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 3
4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 4
4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 5
4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 6
4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

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